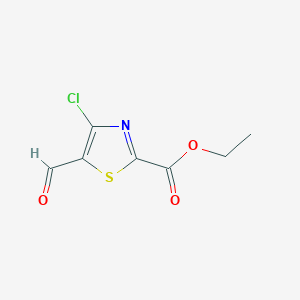![molecular formula C15H14NO5- B13874863 N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is a synthetic compound derived from the coumarin family Coumarins are a class of benzopyrones known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2-oxochromen-4-yl, a coumarin derivative.
Alkylation: The coumarin derivative is alkylated with 2-bromoethylamine under basic conditions to form the intermediate N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]amine.
Carbamoylation: The intermediate is then reacted with prop-2-enyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
化学反応の分析
Types of Reactions
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-oxo-2-oxochromen-4-yl derivatives.
Reduction: Formation of 7-hydroxy-2-hydroxychromen-4-yl derivatives.
Substitution: Formation of substituted carbamate derivatives.
科学的研究の応用
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticoagulant and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in inflammatory and coagulation pathways.
Pathways Involved: It may inhibit enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
類似化合物との比較
Similar Compounds
7-hydroxycoumarin: A simpler coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculetin: Another coumarin derivative with anti-inflammatory properties.
Uniqueness
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which may confer distinct biological activities compared to other coumarin derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and applications.
特性
分子式 |
C15H14NO5- |
|---|---|
分子量 |
288.27 g/mol |
IUPAC名 |
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C15H15NO5/c1-2-6-16(15(19)20)7-5-10-8-14(18)21-13-9-11(17)3-4-12(10)13/h2-4,8-9,17H,1,5-7H2,(H,19,20)/p-1 |
InChIキー |
APVGOTUEVAIBDJ-UHFFFAOYSA-M |
正規SMILES |
C=CCN(CCC1=CC(=O)OC2=C1C=CC(=C2)O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


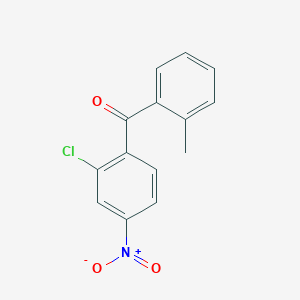



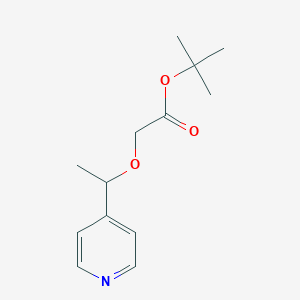
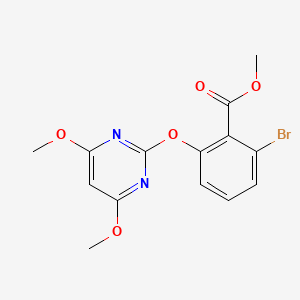

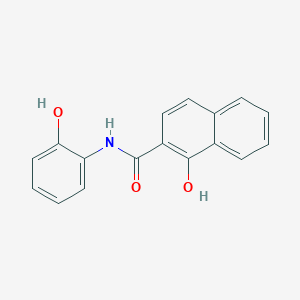
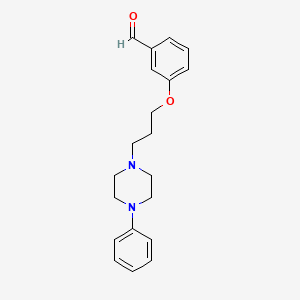

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
